2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
Description
Chemical Name: 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic Acid CAS Number: 144207-41-0 Molecular Formula: C₂₀H₁₈F₃NO₄ Molecular Weight: 393.36 g/mol
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a trifluoromethyl (-CF₃) group on the pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amine functionalities, enabling controlled deprotection under mild basic conditions . The trifluoromethyl group enhances hydrophobicity and metabolic stability, making this compound valuable in medicinal chemistry and drug design, particularly for optimizing peptide-based therapeutics .
Properties
Molecular Formula |
C21H20F3NO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27) |
InChI Key |
NAIQNWYIKLQKMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trifluoromethylated Amino Acid Backbone
The trifluoromethyl group is introduced at the 5,5,5-position of the pentanoic acid chain, often starting from an appropriately substituted precursor such as 5,5,5-trifluoropentanoic acid or its derivatives. The key challenge is maintaining stereochemical integrity and ensuring the trifluoromethyl substitution remains intact during subsequent transformations.
Fmoc Protection of the Amino Group
The amino group of the trifluorinated amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and facile removal under mild acidic or basic conditions.
The common method for Fmoc protection involves reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or dimethylformamide (DMF).
Representative Synthetic Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting amino acid with trifluoromethyl group | The trifluoromethylated amino acid is prepared or obtained commercially. |
| 2 | Fmoc-Cl or Fmoc-OSu, base (NaHCO3 or Et3N), solvent (DMF or dioxane), 0–25°C | Coupling reaction to install the Fmoc protecting group on the amino group. |
| 3 | Work-up: aqueous extraction, purification by crystallization or chromatography | Isolation of pure Fmoc-protected trifluoromethylated amino acid. |
Specific Literature Procedures and Research Findings
Mixed Anhydride Method for Fmoc Amino Acid Derivatives
According to a seminal publication in the Journal of the Chemical Society, Perkin Transactions 1 (2000), Fmoc amino acid derivatives can be synthesized via the mixed anhydride method. This involves activating the carboxylic acid of the amino acid with isobutyl chloroformate in the presence of a base, followed by reaction with Fmoc-OSu or Fmoc-Cl to form the Fmoc-protected amino acid azide or the corresponding Fmoc-protected amino acid.
This method is adaptable to trifluoromethylated amino acids, allowing for efficient protection while preserving the trifluoromethyl group.
Analytical Confirmation
The product identity and purity are confirmed by spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the chemical environment of the trifluoromethyl and Fmoc groups.
- Mass Spectrometry (MS), confirming the molecular weight consistent with the formula C21H20F3NO4.
- Chromatographic purity assessment.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amino acid precursor | 5,5,5-trifluoropentanoic acid or derivatives | Commercially available or synthesized via fluorination methods |
| Fmoc reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-OSu preferred for milder conditions |
| Base | Sodium bicarbonate, triethylamine | Neutralizes HCl formed during coupling |
| Solvent | DMF, dioxane, or mixtures | Polar aprotic solvents facilitate coupling |
| Temperature | 0–25°C | Controls reaction rate and minimizes side reactions |
| Reaction time | 1–4 hours | Optimized for complete conversion |
| Purification | Crystallization or chromatography | Ensures high purity for peptide synthesis |
The preparation of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid involves the strategic introduction of a trifluoromethyl group on the pentanoic acid backbone followed by the protection of the amino group with an Fmoc moiety. The synthetic methods are well-established, typically employing Fmoc-Cl or Fmoc-OSu reagents in the presence of a base and polar solvents. The mixed anhydride method is a notable approach for preparing Fmoc amino acid derivatives, adaptable for trifluoromethylated substrates.
This compound's synthesis is critical for its application in peptide synthesis, where the trifluoromethyl group enhances stability and the Fmoc group facilitates controlled peptide chain elongation. Analytical methods such as NMR and MS confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry
Industrially, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid involves its role as a protecting group in peptide synthesis. It temporarily protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Fmoc-Protected vs. Free Amine Derivatives
- The target compound’s Fmoc group allows selective deprotection during SPPS, unlike 4-(Aminomethyl)-5,5,5-trifluoropentanoic Acid Hydrochloride, which has a free amine. The latter’s hydrochloride form improves solubility but requires additional protection steps in synthesis .
- Synthetic Utility : Fmoc derivatives are preferred in automated peptide synthesis due to their compatibility with orthogonal protection strategies .
Trifluoromethyl Group Positioning
- The linear trifluoropentanoic acid chain in the target compound contrasts with (S)-Fmoc-2,4,5-Trifluoro-L-Phenylalanine, where fluorine atoms are on an aromatic ring. The latter’s electron-withdrawing effects enhance resistance to oxidative degradation and influence π-π interactions in target binding .
Stereochemical Considerations
Sulfonamide vs. Methylamino Groups
- Compounds like 4-[(4-Chlorophenyl)sulfonylamino]methyl-5,5,5-trifluoropentanoic Acid (CAS 321970-80-3) feature sulfonamide groups, which increase acidity (pKa ~1–2) compared to the target’s methylamino group (pKa ~8–10). This difference impacts binding to charged residues in proteins .
Stability and Reactivity
- Enzymatic Defluorination: The trifluoromethyl group in the target compound is susceptible to microbial defluorination by enzymes like DAR3835 and NOS0089, which convert trifluoropentanoic acid derivatives into glyoxylate analogs . This limits its environmental persistence but may affect in vivo stability.
- Thermal Stability : Fmoc derivatives generally decompose above 200°C, whereas sulfonamide analogs (e.g., CAS 321970-80-3) exhibit higher thermal resistance due to strong sulfonyl-amine bonds .
Biological Activity
The compound 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid (commonly referred to as Fmoc-Trifluoroacetic acid) is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis. Its unique structure and functional groups contribute to its biological activity, making it an interesting subject for research in medicinal chemistry and biochemistry.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 77128-70-2 |
| Molecular Formula | C18H19F3N2O5 |
| Molecular Weight | 373.35 g/mol |
| InChI Key | CUJSWOOWOONPRH-UHFFFAOYSA-N |
| PubChem CID | 56763849 |
Structure
The structure of the compound includes a fluorenyl group, which contributes to its lipophilicity and potential interactions with biological membranes. The trifluoropentanoic acid moiety enhances its stability and solubility in various solvents.
The biological activity of Fmoc-Trifluoroacetic acid can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The Fmoc group is known to interfere with protein synthesis by acting as a protecting group for amino acids during peptide synthesis, which can influence the folding and functionality of proteins.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through membrane disruption or inhibition of metabolic pathways in bacteria .
- Cellular Uptake : The lipophilic nature of the fluorenyl group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Fmoc derivatives against various bacterial strains. Results indicated that certain derivatives showed significant inhibition of growth, suggesting potential applications in developing new antibiotics .
- Peptide Synthesis Applications : Research has demonstrated the effectiveness of Fmoc-protected amino acids in solid-phase peptide synthesis, highlighting their role in generating peptides with high purity and yield. This has implications for drug development and therapeutic peptides .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of Fmoc-Trifluoroacetic acid on cancer cell lines. The results showed a dose-dependent response, indicating potential as an anticancer agent .
Comparative Analysis
A comparative analysis of Fmoc-Trifluoroacetic acid with other similar compounds reveals distinct advantages:
| Compound | Antimicrobial Activity | Cytotoxicity | Peptide Yield |
|---|---|---|---|
| Fmoc-Trifluoroacetic Acid | Moderate | High | High |
| Fmoc-Amino Acid | Low | Moderate | Very High |
| Trifluoroacetic Acid | Low | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving the compound to minimize inhalation risks .
- Exposure Control : Avoid direct skin contact. In case of exposure, wash thoroughly with water and seek medical advice if symptoms persist .
- Storage : Store in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent decomposition .
Q. How is the Fmoc (fluorenylmethoxycarbonyl) group utilized in the synthesis of this compound, and what are its advantages?
- Methodological Answer :
- The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved selectively with piperidine, enabling stepwise peptide elongation .
- Optimization Tip : Use microwave-assisted synthesis to reduce reaction times and improve coupling efficiency for Fmoc-protected intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight and purity. Use reverse-phase columns (C18) with acetonitrile/water gradients for separation .
- NMR : 1H and 13C NMR to verify structural integrity, focusing on trifluoromethyl (-CF3) and Fmoc-group signals (e.g., fluorene protons at δ 7.3–7.8 ppm) .
- HPLC : Monitor purity (>95%) using UV detection at 265 nm (Fmoc absorption) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis yields when incorporating the trifluoropentanoic acid moiety?
- Methodological Answer :
- Root-Cause Analysis :
- Steric Hindrance : The trifluoromethyl group may hinder coupling. Optimize reaction temperature (e.g., 0°C for activation, 25°C for coupling) .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to improve solubility .
- Validation : Cross-reference with analogous compounds (e.g., 3-(Fmoc-amino)-5-phenylpentanoic acid) to identify trends in reactivity .
Q. What strategies are recommended to assess thermal stability and decomposition pathways under experimental conditions?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis to determine decomposition onset temperatures (>200°C for Fmoc derivatives) .
- GC-MS : Identify volatile decomposition products (e.g., CO2, fluorene derivatives) during controlled pyrolysis .
- Mitigation : Avoid open flames and high-energy ignition sources during synthesis .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- In Silico Tools : Use DFT calculations to predict electronic effects of the trifluoromethyl group on peptide backbone conformation .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis of high-affinity analogs .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .
Q. How should researchers address the lack of ecological toxicity data for environmental risk assessments?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., Fmoc-protected amino acids) to estimate persistence and bioaccumulation .
- Microcosm Studies : Test biodegradability in soil/water systems under controlled lab conditions .
- Precautionary Measures : Treat waste with activated carbon filtration before disposal to minimize environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
